molecular formula C9H10N2O B12870315 7-Ethylbenzo[d]oxazol-2-amine

7-Ethylbenzo[d]oxazol-2-amine

Cat. No.: B12870315
M. Wt: 162.19 g/mol
InChI Key: OAFNGQQVCRQWCN-UHFFFAOYSA-N
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Description

7-Ethylbenzo[d]oxazol-2-amine is a heterocyclic organic compound belonging to the class of oxazoles It features a benzene ring fused to an oxazole ring, with an ethyl group attached to the benzene ring and an amine group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazol-2-amines involves the Staudinger/Aza-Wittig/Isomerization reaction. In this process, readily available vinyl azide alcohols react with triphenylphosphine and aromatic isocyanates via sequential Staudinger reaction and intramolecular aza-Wittig reaction to afford the corresponding isoxazole intermediates. These intermediates can isomerize into aromatic oxazol-2-amines in situ without the addition of a catalyst under 115°C .

Industrial Production Methods

An electrochemical method has been developed to prepare 2-aminobenzoxazole derivatives using acetic acid as an electrolyte. This method is cleaner, with minimal impurity formation, no metal catalyst used, high atom economy, and scalability. The reactions are carried out at room temperature, and the conversion is completed in 6 hours .

Chemical Reactions Analysis

Types of Reactions

7-Ethylbenzo[d]oxazol-2-amine can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used for acylation or alkylation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

7-Ethylbenzo[d]oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethylbenzo[d]oxazol-2-amine involves its interaction with molecular targets and pathways within biological systems. For instance, N-methylbenzo[d]oxazol-2-amine, a related compound, has shown anthelmintic activity by up-regulating the metabolism of purine and pyrimidine and down-regulating sphingolipid metabolism in parasitic roundworms . This suggests that this compound may exert its effects through similar metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethylbenzo[d]oxazol-2-amine is unique due to its specific structural features, such as the ethyl group attached to the benzene ring and the amine group on the oxazole ring

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-ethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

OAFNGQQVCRQWCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)N

Origin of Product

United States

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